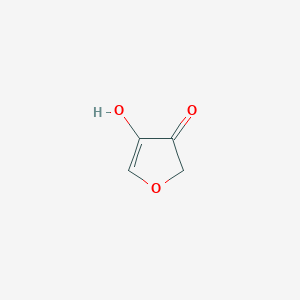
Nonatriaconta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonatriaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 39-carbon chain This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonatriaconta-1,3-diene can be achieved through several methods, including:
Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. For this compound, a suitable aldehyde and ylide would be chosen to ensure the formation of the desired diene structure.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form the double bonds in this compound.
Enyne Metathesis: This method involves the reaction of an alkyne with an alkene to form a diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Nonatriaconta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound can convert the double bonds into single bonds, forming a saturated hydrocarbon.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Nonatriaconta-1,3-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Nonatriaconta-1,3-diene depends on the specific reaction or application. In chemical reactions, the double bonds in this compound serve as reactive sites for various transformations. For example, in oxidation reactions, the double bonds are attacked by oxidizing agents, leading to the formation of epoxides or diols . In biological systems, this compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Nonatriaconta-1,3-diene can be compared with other dienes, such as:
Butadiene (1,3-butadiene): A simple diene with four carbon atoms.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene that is a key building block for natural rubber.
Hexadiene (1,5-hexadiene): A diene with six carbon atoms, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its long carbon chain and specific positioning of the double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
77046-51-6 |
|---|---|
Molekularformel |
C39H76 |
Molekulargewicht |
545.0 g/mol |
IUPAC-Name |
nonatriaconta-1,3-diene |
InChI |
InChI=1S/C39H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-39H2,2H3 |
InChI-Schlüssel |
CDCKSGVPENFHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


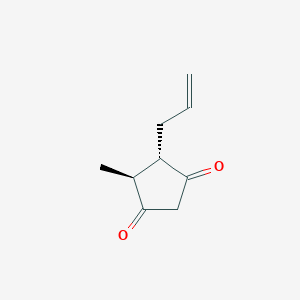
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
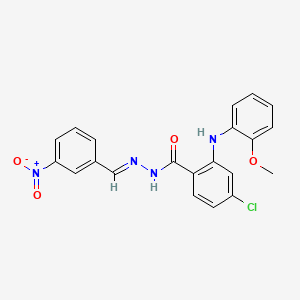
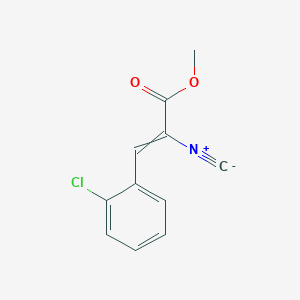

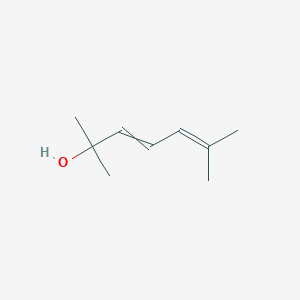
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
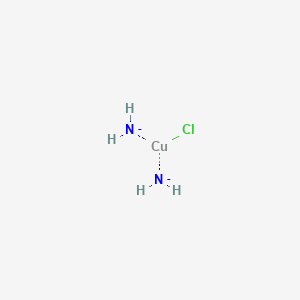
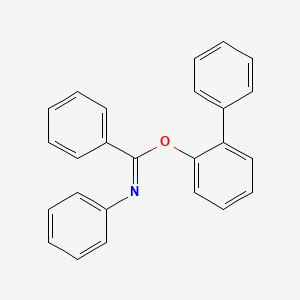
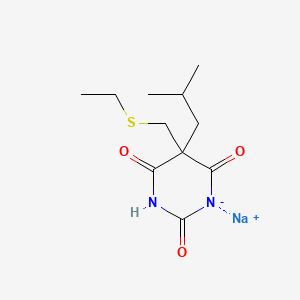
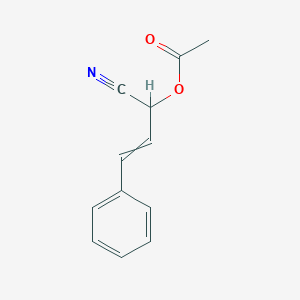
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
